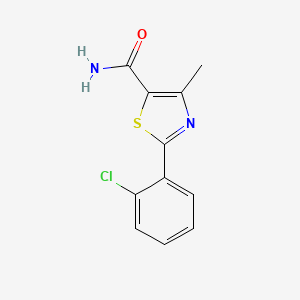

2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-6-9(10(13)15)16-11(14-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADCFKCJIMRMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of 2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds, including 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, exhibit potent antimicrobial activities. For instance, compounds with similar thiazole structures have been shown to inhibit bacterial growth effectively and are being explored as potential antibiotics against resistant strains .

Antiviral Activity

Recent studies have highlighted the potential of thiazole derivatives in antiviral applications. Specifically, compounds that share structural similarities with 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide have demonstrated binding affinity to viral enzymes, suggesting their role as inhibitors of viral replication. For example, in silico studies have shown promising results against SARS-CoV-2 proteases, indicating the compound's relevance in the ongoing search for COVID-19 therapeutics .

Xanthine Oxidase Inhibition

Another significant application of thiazole derivatives is their role as xanthine oxidase inhibitors. A study focused on synthesizing various thiazole derivatives revealed that specific analogs exhibited notable inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. Compounds similar to 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide showed IC50 values comparable to established drugs like febuxostat, indicating their potential in treating gout and related conditions .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of thiazole derivatives. The results showed that certain compounds derived from 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide exhibited significant activity against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), confirming the compound's potential as a lead for antibiotic development.

Case Study 2: Antiviral Screening

In a recent antiviral screening project, researchers synthesized various thiazole derivatives and assessed their efficacy against several viral targets. The compound demonstrated a strong binding affinity to the active sites of viral proteases involved in replication processes. Molecular docking studies indicated that modifications in the thiazole ring could enhance binding interactions, paving the way for optimized antiviral agents.

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50/Binding Affinity | Notes |

|---|---|---|---|

| Antimicrobial | 2-(2-Chlorophenyl)-4-Methyl-Thiazole | Varies by derivative | Effective against resistant bacterial strains |

| Antiviral | Similar Thiazole Derivatives | Binding energy < -7 kcal/mol | Potential candidates for COVID-19 treatment |

| Xanthine Oxidase Inhibition | Thiazole Derivatives | IC50 values from 3.6 µM to 9.9 µM | Comparable to febuxostat |

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, we compare it with structurally and functionally related compounds, focusing on substituent effects, reactivity, and analytical data.

4-Chloropyridine-2-carbonyl Chloride Hydrochloride (Compound 4)

- Structure : Pyridine core with chlorine at position 4 and a carbonyl chloride group at position 2.

- Key Differences : Replaces the thiazole ring with pyridine and substitutes carboxamide with a reactive acyl chloride.

- Synthesis : Prepared via thionyl chloride-mediated chlorination of 2-picolinic acid .

- Physicochemical Data :

- Reactivity : Acyl chloride moiety enables nucleophilic substitution, unlike the carboxamide in the target compound.

4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5)

- Structure: Thioether-linked 4-aminophenyl group to a pyridine-carboxamide core.

- Key Differences : Lacks the thiazole ring and chlorine substituent but includes a sulfur bridge and primary amine.

- Synthesis: Derived from 4-aminothiophenol and 4-chloropyridine-2-carbonyl chloride via nucleophilic aromatic substitution .

- Physicochemical Data :

- Biological Implications : The amine group may enhance solubility and receptor binding compared to the chlorine-substituted thiazole.

Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Impurity g)

- Structure: Dihydropyridine core with ester groups, a 2-chlorophenyl substituent, and an aminoethoxymethyl side chain.

- Key Differences : Dihydropyridine vs. thiazole core; ester groups vs. carboxamide.

- Relevance : Demonstrates how core saturation (dihydropyridine) and ester functionalities alter metabolic stability compared to aromatic thiazoles .

General Thiazole Derivatives

- Structural Analogues : Compounds like 4-methyl-1,3-thiazole-5-carboxamide derivatives with varying aryl substituents (e.g., 2-fluorophenyl or 2-nitrophenyl).

- Electron-Donating Groups (e.g., NH$2$): Improve solubility but may reduce metabolic stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Limitations

- Structural Insights : The chlorine atom at the 2-position of the phenyl ring likely enhances lipophilicity and membrane permeability compared to unsubstituted analogues.

- Synthetic Challenges : Thiazole carboxamides may require stringent anhydrous conditions to avoid hydrolysis, as seen in related pyridine syntheses .

- Analytical Gaps : Direct spectral data (e.g., $ ^1H $-NMR, X-ray) for 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide are absent in the provided evidence, necessitating extrapolation from analogues.

- Impurity Considerations : Impurities like those in highlight the need for rigorous purification to isolate the target compound .

Biological Activity

2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thiazole derivatives known for their potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is with a molecular weight of approximately 253.70 g/mol. The compound features a thiazole ring, which is significant for its biological activity.

1. Neuroprotective Effects

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, as modulators of AMPA receptors. Specifically, it has been noted that certain thiazole derivatives can act as negative allosteric modulators of GluA2 AMPA receptors, significantly affecting receptor kinetics and current amplitude in neuronal cells .

Table 1: Summary of Neuroprotective Effects

| Compound | Effect on GluA2 Receptors | Cytotoxicity (Cancer Cell Lines) |

|---|---|---|

| MMH-5 | Decreased current amplitude by 6x | <6.79% viability |

| MMH-4 | Significant modulation | Not specified |

| MMH-3 | Major reductions in current amplitude | Not specified |

2. Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives showed IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .

Table 2: COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 12.47 | 0.04 |

| Celecoxib | 14.7 | 0.05 |

3. Anticancer Activity

The cytotoxic effects of thiazole derivatives against various cancer cell lines have been documented. For example, the compound MMH-5 exhibited pronounced cytotoxicity with cell viability rates dropping below 6.79% across several cancer types . This suggests its potential as an anticancer agent.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives:

- Study on AMPA Receptor Modulation : Research demonstrated that MMH-5 significantly altered AMPA receptor activity, indicating potential therapeutic implications for neurological disorders .

- Anti-inflammatory Research : A study comparing the anti-inflammatory effects of various thiazole derivatives found that certain compounds exhibited superior inhibition of pro-inflammatory markers compared to established drugs like celecoxib .

- Cytotoxicity Assessment : In vitro tests revealed that compounds similar to 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide displayed significant cytotoxicity across multiple cancer cell lines, suggesting a promising avenue for anticancer drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling stoichiometry, temperature, and catalysts. For example, thionyl chloride (SOCl₂) can be used to activate carboxylic acid precursors, as demonstrated in the synthesis of structurally similar thiazole derivatives. Employ stepwise purification via solvent extraction (e.g., ethyl acetate/brine partitioning) and column chromatography to isolate the target compound . Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H-NMR and ESI-MS to confirm structural integrity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use H-NMR and C-NMR to confirm the presence of the 2-chlorophenyl and methylthiazole moieties. ESI-MS provides molecular weight validation. Melting point determination (e.g., 201–215°C for analogous thiazoles) helps assess purity . For crystallographic validation, employ X-ray diffraction (XRD) with SHELXL for refinement and ORTEP-III for graphical representation of the crystal lattice .

Q. How can researchers address by-product formation during synthesis?

- Methodological Answer : By-products often arise from incomplete substitution or side reactions. Use excess reagents (e.g., acyl chlorides) to drive reactions to completion, and employ quenching agents like potassium carbonate to neutralize reactive intermediates. Post-reaction workup with multiple brine washes and sodium sulfate drying minimizes impurities .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of derivatives of this compound?

- Methodological Answer : Apply molecular hybridization and scaffold hopping to design analogs with dual functionality (e.g., combining thiazole and pyridopyrimidine moieties). Use density functional theory (DFT) to optimize geometry and docking studies (e.g., AutoDock Vina) to simulate interactions with targets like GSK-3β or BuChE. Validate predictions with in vitro assays .

Q. How can crystallographic data discrepancies be resolved for this compound?

- Methodological Answer : Contradictions in XRD data (e.g., twinning or low-resolution data) require robust refinement tools. Use SHELXL for small-molecule refinement and SIR97 for direct-methods phase determination. Validate hydrogen bonding and van der Waals interactions using SHELXPRO’s validation tools. Cross-check with spectroscopic data to resolve ambiguities .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodological Answer : Introduce steric hindrance via methyl or halogen substituents to reduce metabolic degradation. Assess stability via accelerated degradation studies (e.g., pH 1–13 buffers at 37°C) monitored by HPLC. Use prodrug strategies (e.g., esterification of the carboxamide group) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the thiazole core?

- Methodological Answer : Systematically modify the 2-chlorophenyl group (e.g., replace Cl with F or CF₃) and the 4-methyl group (e.g., substitute with ethyl or cyclopropyl). Test derivatives in bioassays (e.g., antimicrobial or kinase inhibition) to identify critical pharmacophores. Use QSAR models to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.